molecular formula C10H10N2O B11916144 6-(Methylamino)isoquinolin-1-ol

6-(Methylamino)isoquinolin-1-ol

Cat. No.: B11916144
M. Wt: 174.20 g/mol
InChI Key: GDFIMKDGUQPXTR-UHFFFAOYSA-N
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Description

6-(Methylamino)isoquinolin-1-ol is a heterocyclic compound with the molecular formula C10H10N2O It is a derivative of isoquinoline, featuring a methylamino group at the 6th position and a hydroxyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)isoquinolin-1-ol can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzaldehydes with amines under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives by cyclization under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These processes often utilize metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, followed by cyclization steps .

Chemical Reactions Analysis

Types of Reactions: 6-(Methylamino)isoquinolin-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the isoquinoline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have significant applications in medicinal chemistry .

Scientific Research Applications

6-(Methylamino)isoquinolin-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methylamino)isoquinolin-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 6-(Methylamino)isoquinolin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and potential as a pharmacophore, while the hydroxyl group contributes to its solubility and interaction with biological targets .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

6-(methylamino)-2H-isoquinolin-1-one

InChI

InChI=1S/C10H10N2O/c1-11-8-2-3-9-7(6-8)4-5-12-10(9)13/h2-6,11H,1H3,(H,12,13)

InChI Key

GDFIMKDGUQPXTR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C(=O)NC=C2

Origin of Product

United States

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